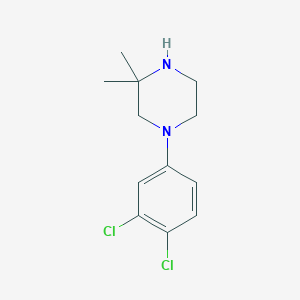
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a dichlorophenyl group attached to a dimethylpiperazine ring
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods may involve continuous processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biochemical pathways. For example, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow .
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine can be compared with other similar compounds such as:
- 1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific interactions and effects on biological systems.
Propriétés
Formule moléculaire |
C12H16Cl2N2 |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C12H16Cl2N2/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9/h3-4,7,15H,5-6,8H2,1-2H3 |
Clé InChI |
YZLRWCFOPOOJJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


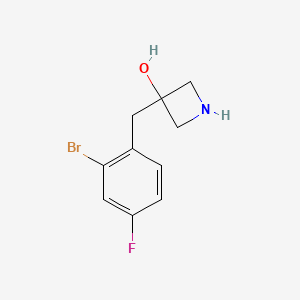
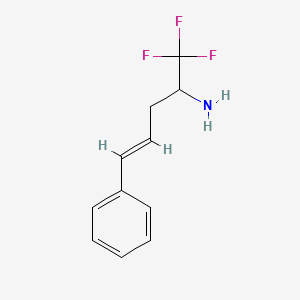
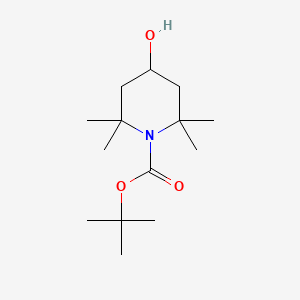
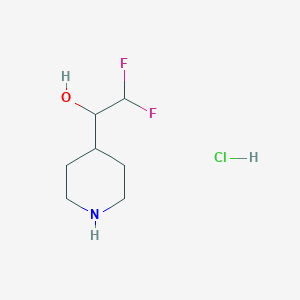
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
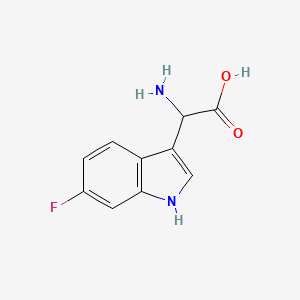
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
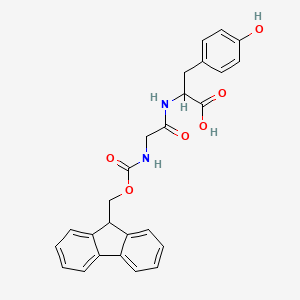

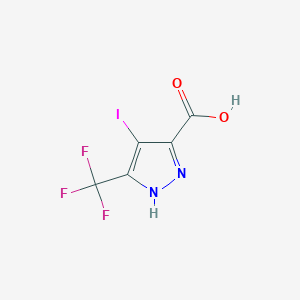

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
